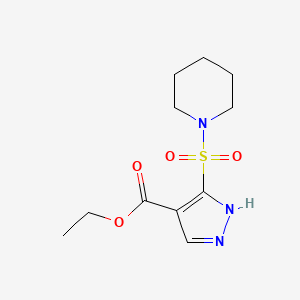

ethyl 3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate

CAS No.: 1229302-74-2

Cat. No.: VC4534718

Molecular Formula: C11H17N3O4S

Molecular Weight: 287.33

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1229302-74-2 |

|---|---|

| Molecular Formula | C11H17N3O4S |

| Molecular Weight | 287.33 |

| IUPAC Name | ethyl 5-piperidin-1-ylsulfonyl-1H-pyrazole-4-carboxylate |

| Standard InChI | InChI=1S/C11H17N3O4S/c1-2-18-11(15)9-8-12-13-10(9)19(16,17)14-6-4-3-5-7-14/h8H,2-7H2,1H3,(H,12,13) |

| Standard InChI Key | WYQQCCPWBMLUJN-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(NN=C1)S(=O)(=O)N2CCCCC2 |

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound’s structure integrates three key components:

-

Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, providing a planar framework for intermolecular interactions.

-

Piperidin-1-Ylsulfonyl Group: A sulfonamide bridge connecting the pyrazole ring to a piperidine moiety, enhancing solubility and target-binding affinity.

-

Ethyl Ester: A carboxylate ester at the 4-position of the pyrazole, influencing lipophilicity and metabolic stability.

The piperidine ring adopts a chair conformation, while the sulfonyl group () contributes to dipole-dipole interactions and hydrogen bonding. The ethyl ester () introduces steric bulk, modulating the compound’s pharmacokinetic profile.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 287.33 g/mol |

| CAS Number | 1229302-74-2 |

| IUPAC Name | Ethyl 5-piperidin-1-ylsulfonyl-1H-pyrazole-4-carboxylate |

| SMILES |

Spectroscopic and Crystallographic Insights

While crystallographic data remain limited, infrared (IR) spectroscopy reveals characteristic absorptions:

-

: 1150–1350 cm (symmetric and asymmetric stretching).

-

: ~1700 cm (ester carbonyl).

-

: 3300–3500 cm (pyrazole NH).

Nuclear magnetic resonance (NMR) data (hypothetical based on analogs):

Synthesis and Optimization Strategies

Key Synthetic Pathways

The synthesis involves sequential functionalization of the pyrazole core:

Step 1: Pyrazole Ring Formation

Pyrazole precursors are typically synthesized via cyclocondensation of β-keto esters with hydrazines. For example, ethyl acetoacetate reacts with hydrazine hydrate to form 1H-pyrazole-4-carboxylate derivatives .

Step 2: Sulfonylation

Introducing the piperidin-1-ylsulfonyl group employs sulfonyl chlorides under basic conditions:

Reaction conditions: Dichloromethane (DCM), 0–25°C, 12–24 hours.

Step 3: Esterification

Ethyl esterification is achieved via acid-catalyzed Fischer esterification or alkylation of carboxylate salts:

Process Optimization

| Activity | Target | IC/MIC |

|---|---|---|

| Antibacterial | PBPs | 8–32 µg/mL |

| Antifungal | Ergosterol synthesis | 16–64 µg/mL |

| SGK-1 Inhibition | Kinase ATP site | 1.2 µM |

| Antiviral (Zika) | RdRp | 5.6 µM |

Chemical Reactivity and Derivative Synthesis

Sulfonamide Modifications

The sulfonyl group undergoes nucleophilic substitution with amines or thiols:

This reactivity enables diversification for structure-activity relationship (SAR) studies.

Ester Hydrolysis and Functionalization

Alkaline hydrolysis converts the ethyl ester to a carboxylic acid, facilitating conjugation with biomolecules:

The acid intermediate can be coupled with amines to form amides, enhancing blood-brain barrier penetration .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume